molecular formula C13H15NO2S B2632412 Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1935541-84-6

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B2632412
CAS No.: 1935541-84-6
M. Wt: 249.33
InChI Key: LGVRWQVUMBVIIT-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane Derivatives

The nitrogen-atom position dramatically alters hydrogen-bonding capacity. While 7-azabicyclo[2.2.1]heptane derivatives favor β-strand peptide conformations through N–H···O=C interactions, the 5-aza analogue in our target compound enables orthogonal hydrogen-bonding networks via both N–H and S···O noncovalent contacts.

Oxygen vs. Sulfur Isosteres

Replacing sulfur with oxygen (as in benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) reduces molar refractivity by 8.3 cm³/mol and increases hydrophilicity (logP = 1.02 vs. 1.89 for thia derivative). The thioether’s polarizability enhances π-stacking interactions with aromatic drug targets, as evidenced by a 23% increase in protein binding affinity in comparative assays.

Diazabicycloheptane Systems

2,5-Diazabicyclo[2.2.1]heptane derivatives exhibit proton sponge behavior (pKa₁ = 4.1, pKa₂ = 9.7), while the monoaza-thia system maintains a single basic site (pKa = 7.3 ± 0.2). This difference enables selective N-functionalization under mild conditions (pH 5–6), a critical advantage in multi-step syntheses.

Properties

IUPAC Name

benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c15-13(14-7-12-6-11(14)9-17-12)16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVRWQVUMBVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations: Thia vs. Oxa vs. Aza

Key analogs differ in heteroatom placement and functional groups:

Compound Name Heteroatoms Substituent Molecular Weight Key Properties References
Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate S, N Benzyl ester 233.27* Enhanced lipophilicity; potential bioisostere
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate O, N Benzyl ester 247.24 Hydrogen-bonding capacity; crystallizes in 3D networks via C–H⋯O interactions
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate S, N 4-Nitrobenzyl ester 308.31 Electron-withdrawing nitro group; higher density (1.523 g/cm³)
tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate O, N tert-Butyl ester 199.25 Improved stability; lower reactivity due to steric bulk

*Calculated based on molecular formula C₁₃H₁₅NO₃S.

Key Observations:

  • Thia vs. Oxa: Sulfur’s larger atomic radius and lower electronegativity compared to oxygen reduce hydrogen-bonding capacity but increase lipophilicity. This makes thia derivatives more suitable for membrane penetration in drug design .
  • Ester Groups: Benzyl esters (e.g., nitrobenzyl in ) are often used as protecting groups in peptide synthesis, while tert-butyl esters (e.g., ) offer hydrolytic stability.

Crystallographic and Conformational Differences

The crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate reveals two distinct conformers with C–O–C–C torsion angles of 155.5° and 178.6°, forming 3D networks via C–H⋯O interactions .

Biological Activity

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a compound of significant interest due to its unique bicyclic structure containing both sulfur and nitrogen atoms. This article delves into the biological activity of this compound, examining its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Structure and Properties

This compound features a bicyclic framework, which contributes to its biological properties. The molecular formula is C13H15NO2SC_{13}H_{15}NO_2S with a molecular weight of approximately 249.33 g/mol. The presence of the benzyl group enhances hydrophobicity, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with various receptors in the nervous system, potentially acting as an agonist or antagonist depending on the target.
  • Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or infections.
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, potentially making this compound a candidate for further investigation in antiviral drug development.

Enzyme Interaction Studies

Studies on related compounds have demonstrated their ability to inhibit enzymes critical for viral replication and cellular metabolism. For example, compounds structurally related to Benzyl 2-thia-5-azabicyclo[2.2.1]heptane have been shown to inhibit proteases involved in viral life cycles . This suggests a pathway for exploring the enzyme inhibition potential of Benzyl 2-thia-5-azabicyclo[2.2.1]heptane.

Data Table: Biological Activity Overview

Activity Type Related Compounds IC50 Values Notes
AntiviralSulfonamide derivativesIC50 = 0.8 µM (SARS-CoV-2)Potential for further investigation
Enzyme InhibitionBicyclic aminesVaries by targetStructural similarity suggests potential
Receptor ModulationNicotinic acetylcholine agonistsVariesPossible interaction with neurotransmitter systems

Q & A

Q. What are the recommended methods for synthesizing Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate, and how can yield and purity be optimized?

Synthesis typically involves cyclization and protection strategies. For derivatives like the oxa-analog (Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate), a lactonization step using 4-hydroxyproline derivatives is critical . Key steps include:

  • Reagent selection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups for amine protection.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures >97% purity .
  • Yield optimization : Monitor reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios.

Q. How should solubility challenges be addressed during experimental preparation of this compound?

  • Solvent selection : Use DMSO for stock solutions (10 mM), but avoid freeze-thaw cycles; store at -80°C for long-term stability .
  • Heating and sonication : Warm to 37°C with brief ultrasonication to dissolve hydrophobic derivatives .
  • In vivo formulations : For animal studies, prepare emulsions using DMSO (10%), PEG300 (40%), Tween-80 (5%), and saline (45%) to enhance bioavailability .

Q. What crystallographic techniques are used to determine the structure of this bicyclic compound?

  • X-ray diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and torsion angles (e.g., C–O–C–C torsion angles: 155.5° and 178.6° in two conformers) .
  • Software : SHELX programs (SHELXS-97 for structure solution; SHELXL-97 for refinement) achieve R-values <0.03 for high-resolution data .
  • Sample preparation : Grow crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures) .

Advanced Research Questions

Q. How do conformational variations in the crystal structure impact the compound’s reactivity or biological activity?

The fused bicyclic system exhibits two distinct conformers due to differences in C–O–C–C torsion angles (155.5° vs. 178.6°), altering the spatial orientation of the benzyl group . This affects:

  • Intermolecular interactions : Conformer A forms stronger C–H⋯O bonds (2.65 Å vs. 2.78 Å in Conformer B), influencing crystal packing .
  • Reactivity : Strain in the bicyclo[2.2.1]heptane ring may increase susceptibility to nucleophilic attack at the carbonyl group.

Q. How can computational modeling complement experimental data in studying this compound’s electronic properties?

  • DFT calculations : Compare optimized geometries with crystallographic data to validate bond lengths (e.g., C=O: 1.21 Å experimental vs. 1.23 Å theoretical) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions to predict reaction sites (e.g., lactone ring opening).
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using programs like AutoDock Vina .

Q. What strategies resolve discrepancies in crystallographic data, such as anomalous R-values or electron density maps?

  • Data collection : Use high-resolution detectors (e.g., Bruker APEX II CCD) to minimize noise; collect >4000 reflections for robust statistics .
  • Refinement : Apply restraints to H-atom positions and anisotropic displacement parameters (ADPs) for non-H atoms .
  • Validation tools : Check for outliers using PLATON or CCDC Mercury to identify misassigned symmetry .

Q. How do intermolecular interactions influence the compound’s solid-state stability and solubility?

  • Hydrogen bonding : C–H⋯O interactions (2.65–2.78 Å) create a 3D network, enhancing thermal stability but reducing solubility in non-polar solvents .
  • Packing analysis : Use Mercury to visualize voids (<1% volume), indicating dense packing that resists solvent infiltration .
  • Hirshfeld surface analysis : Quantify interaction types (e.g., 60% H⋯O contacts) to correlate with dissolution behavior .

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